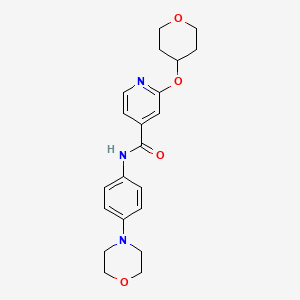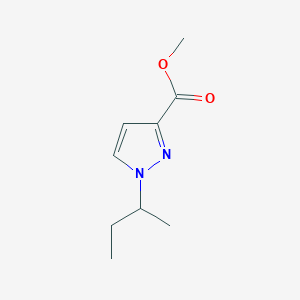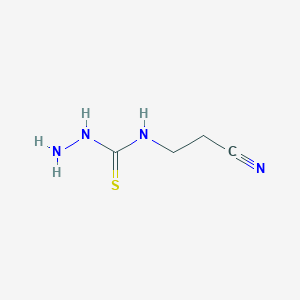![molecular formula C6H5N3O B2705358 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one CAS No. 1046121-35-0](/img/structure/B2705358.png)
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one” is a chemical compound that has been studied for various applications. It has been identified as an allosteric modulator of the M4 muscarinic acetylcholine receptor . It’s also been studied as a potential ATR inhibitor, which could have implications in cancer treatment .
Synthesis Analysis
The synthesis of “this compound” involves complex chemical reactions. One study describes the design, synthesis, and evaluation of a novel series of fused pyrimidine derivatives as ATR inhibitors . Another study discusses the scaffold hopping to a 5,7-dihydro-6H-pyrrolo [2,3-d]pyrimidin-6-one core structure, which imparted a promising initial selectivity within the CDK family .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C7H6N2O . The InChI code for this compound is 1S/C7H6N2O/c10-7-5-2-1-3-8-6 (5)4-9-7/h1-3H,4H2, (H,9,10) .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and can vary based on the specific context of the reaction. For instance, one study discusses the use of in vivo metabolite identification to pinpoint sulfonamide dealkylation as the primary metabolite .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 134.14 . It is a solid at room temperature and should be stored in a sealed, dry environment .
科学的研究の応用
Pharmaceutical Research and Kinase Studies
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one and its derivatives, including diazaoxindoles, have been explored in pharmaceutical research, particularly in kinase studies. These compounds serve as useful scaffolds and have potential applications in the development of novel drugs. For example, Cheung et al. (2001) synthesized various derivatives and highlighted their application in kinase research areas, emphasizing their potential in pharmaceutical development (Cheung, Harris, & Lackey, 2001).
Synthesis of Novel Compounds
The synthesis of new types of compounds in the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine series, including various derivatives, has been a significant area of research. These compounds have been derived from intermediates like 4-cyano- or 4-carbethoxy-1-acyl-3-amino-3-pyrroline. Sheradsky and Southwick (1967) discussed the preparation of such derivatives, which could have implications in developing new chemical entities (Sheradsky & Southwick, 1967).
Antiviral Activity
Studies have shown that derivatives of this compound possess antiviral activities. Legraverend et al. (1985) discovered that certain compounds exhibited inhibitory activities against the multiplication of herpes simplex viruses in cell culture, indicating their potential in antiviral therapy (Legraverend, Ngongo-Tekam, Bisagni, & Zerial, 1985).
G Protein-Coupled Receptor Agonists
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidines have been identified as G protein-coupled receptor (GPR) agonists, with potential applications in treating type 2 diabetes. For instance, Katamreddy et al. (2012) discovered indolines and 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as GPR119 agonists, showing promise in glucose homeostasis and diabetes treatment (Katamreddy et al., 2012).
Antitumor Agents
Compounds based on this compound have been evaluated for their antitumor properties. Gangjee et al. (2005) synthesized and assessed certain derivatives as dual inhibitors of dihydrofolate reductase and thymidylate synthase, displaying potent antitumor activity. This research suggests the potential of these compounds in cancer therapy (Gangjee, Lin, Kisliuk, & McGuire, 2005).
作用機序
Target of Action
Similar compounds have been found to inhibit ataxia telangiectasia and rad3-related (atr) kinase , a key regulating protein within the DNA damage response (DDR) .
Mode of Action
It can be inferred from related compounds that it may interact with its target, potentially atr kinase, to inhibit its function . This inhibition could lead to a decrease in the phosphorylation level of ATR and its downstream signaling protein .
Biochemical Pathways
Based on its potential target, it may affect the dna damage response (ddr) pathway .
Result of Action
Related compounds have shown good anti-tumor activity in vitro .
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
生化学分析
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes . It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
6,7-dihydropyrrolo[3,4-d]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-4-1-7-3-9-5(4)2-8-6/h1,3H,2H2,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXGYUOKAXMMRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC=NC=C2C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-ylmethyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2705276.png)
![N-(2,5-difluorophenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B2705282.png)
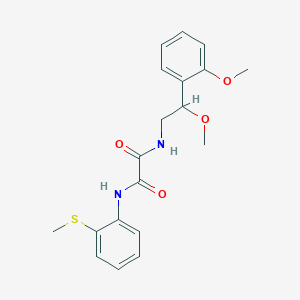
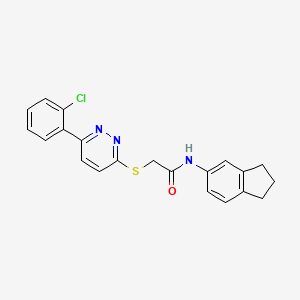
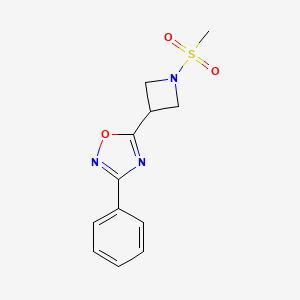
![[cis-3-Aminocyclohexyl]methanol](/img/structure/B2705290.png)

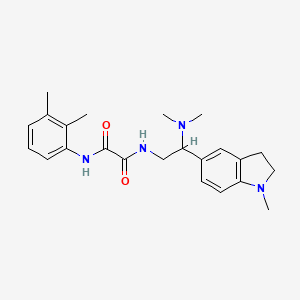
![1-[2-(3-Fluorophenyl)-5,5-dimethylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2705294.png)
